molecular formula C12H15BrO B8761325 [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene

[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene

Cat. No.: B8761325
M. Wt: 255.15 g/mol
InChI Key: WCQALNYIIWYVQJ-UHFFFAOYSA-N
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Description

[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is an organic compound with the molecular formula C11H13BrO It features a cyclopropane ring substituted with a benzyloxymethyl group and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Another method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine. This reaction yields various bromomethyl cyclopropane derivatives in excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Various substituted cyclopropane derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl-substituted cyclopropane derivatives.

Scientific Research Applications

[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is unique due to the presence of both a benzyloxymethyl and a bromomethyl group on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]methoxymethylbenzene

InChI

InChI=1S/C12H15BrO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

WCQALNYIIWYVQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

58.9 g of 1-benzyloxymethyl-1-(hydroxymethyl)cyclopropane and 88.5 g of triphenylphosphine are dissolved in 600 ml of methylene chloride, and 60 g of N-bromosuccinimide are added in portions at 0° C. The reaction mixture is stirred at room temperature for 16 h and concentrated and the residue is purified by means of FC over 3 kg of silica gel with a 1:1 mixture of methylene chloride and hexane as the eluting agent. This gives 68 g of the pure title compound: Rf (1:1 mixture from methylene chloride and hexane)=0.50.
Quantity
58.9 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

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